N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea
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Overview
Description
Lodazecar is a benzodiazepine derivative with a unique structure that does not bind to the brain benzodiazepine receptor. It shares some structural similarities with the cholesterol molecule. Lodazecar has been studied for its effects on cholesterol metabolism, particularly in reducing cholesterol absorption and increasing fecal neutral sterol excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lodazecar involves multiple steps, starting with the preparation of the benzodiazepine core. The key intermediate, 6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl, is synthesized through a series of reactions involving bromination, chlorination, and cyclization. The final step involves the reaction of this intermediate with 1,1-bis(hydroxymethyl)ethyl isocyanate to form Lodazecar .
Industrial Production Methods
Industrial production of Lodazecar typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Lodazecar undergoes various chemical reactions, including:
Oxidation: Lodazecar can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Lodazecar to its reduced forms.
Substitution: Lodazecar can undergo substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products
Scientific Research Applications
Lodazecar has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzodiazepine derivatives and their chemical properties.
Biology: Investigated for its effects on cholesterol metabolism and potential therapeutic applications in reducing cholesterol levels.
Medicine: Explored for its potential use in treating hypercholesterolemia and related conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
Lodazecar exerts its effects by inhibiting cholesterol absorption in the intestines. It increases fecal neutral sterol excretion and reduces serum plant sterol levels, most likely due to diminished sterol absorption. The molecular targets and pathways involved include key enzymes controlling hepatic cholesterol metabolism and low-density lipoprotein metabolism .
Comparison with Similar Compounds
Similar Compounds
Neomycin: An antibiotic that also inhibits cholesterol absorption.
Ketoconazole: An antifungal agent with similar effects on cholesterol metabolism.
Other Benzodiazepine Derivatives: Compounds with structural similarities but different pharmacological properties.
Uniqueness
Lodazecar is unique in its ability to significantly alter cholesterol metabolism without binding to the brain benzodiazepine receptor. This makes it a promising candidate for therapeutic applications targeting cholesterol-related conditions .
Properties
Molecular Formula |
C22H24BrClN4O4 |
---|---|
Molecular Weight |
523.8 g/mol |
IUPAC Name |
1-[6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C22H24BrClN4O4/c1-12-20(31)28(3)16-9-8-15(26-21(32)27-22(2,10-29)11-30)18(23)17(16)19(25-12)13-6-4-5-7-14(13)24/h4-9,12,29-30H,10-11H2,1-3H3,(H2,26,27,32) |
InChI Key |
DEYVHVVHCGGWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(C(=C(C=C2)NC(=O)NC(C)(CO)CO)Br)C(=N1)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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